molecular formula C6H13NSi B1354364 2-Trimethylsilanyl-propionitrile CAS No. 18151-58-1

2-Trimethylsilanyl-propionitrile

Cat. No.: B1354364
CAS No.: 18151-58-1
M. Wt: 127.26 g/mol
InChI Key: WISPPBDNOQXVLN-UHFFFAOYSA-N
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Description

2-Trimethylsilanyl-propionitrile, also known by its IUPAC name 2-(trimethylsilyl)propanenitrile, is a chemical compound with the molecular formula C6H13NSi. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Trimethylsilanyl-propionitrile can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with propionitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilanyl-propionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Trimethylsilanyl-propionitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Trimethylsilanyl-propionitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The nitrile group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

    Trimethylsilyl cyanide: Similar in structure but contains a cyanide group instead of a propionitrile group.

    Trimethylsilyl acetylene: Contains an acetylene group instead of a nitrile group.

Uniqueness: 2-Trimethylsilanyl-propionitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for the formation of complex molecules .

Properties

IUPAC Name

2-trimethylsilylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-6(5-7)8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISPPBDNOQXVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473370
Record name Propanenitrile, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18151-58-1
Record name 2-(Trimethylsilyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18151-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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